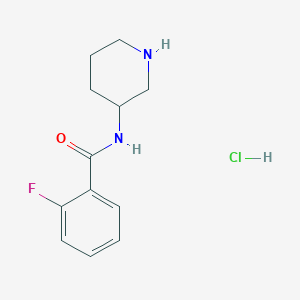

(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

CAS No.:

Cat. No.: VC13584254

Molecular Formula: C12H16ClFN2O

Molecular Weight: 258.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClFN2O |

|---|---|

| Molecular Weight | 258.72 g/mol |

| IUPAC Name | 2-fluoro-N-piperidin-3-ylbenzamide;hydrochloride |

| Standard InChI | InChI=1S/C12H15FN2O.ClH/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16);1H |

| Standard InChI Key | UHYLZZUWQPQMBN-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl |

| Canonical SMILES | C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

(R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride (molecular formula: , molecular weight: 258.72 g/mol) consists of a benzamide group fluorinated at the 2-position and a piperidine ring linked via an amide bond. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability. Key structural attributes include:

-

Fluorine substitution: The electron-withdrawing fluorine atom at the benzamide’s 2-position influences electronic distribution, potentially enhancing binding affinity to target proteins.

-

Chirality: The (R)-configuration at the piperidine-3-yl group confers stereoselective interactions with biological targets, a feature shared with analogous compounds like (R)-N-(piperidin-3-yl)benzamide .

Table 1: Molecular Properties of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.72 g/mol |

| IUPAC Name | 2-fluoro-N-piperidin-3-ylbenzamide; hydrochloride |

| SMILES | C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl |

| PubChem CID | 75994045 |

The compound’s canonical SMILES string and InChIKey (UHYLZZUWQPQMBN-UHFFFAOYSA-N) confirm its unique stereochemistry and salt form.

Synthesis and Manufacturing

The synthesis of (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride involves multi-step organic reactions, optimized for yield and purity. A generalized pathway includes:

-

Benzamide Formation: Coupling 2-fluorobenzoic acid with piperidin-3-amine using carbodiimide-based activating agents.

-

Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution to isolate the (R)-isomer.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Notably, analogous syntheses, such as those for 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide hemisuccinate, employ transfer hydrogenation and Grignard reactions under ambient conditions, avoiding cryogenic steps . These methods highlight the scalability of piperidine-derived compounds.

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amide Coupling | EDCI, HOBt, DIPEA, DMF | 75–85 |

| Chiral Resolution | Chiral HPLC (Chiralpak AD-H) | 90–95 |

| Salt Formation | HCl (gaseous), EtOH | 98 |

Biological Activity and Mechanism

Preliminary studies suggest (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride interacts with central nervous system (CNS) receptors and enzymes, though specific targets remain under investigation. Potential mechanisms include:

-

Serotonin Receptor Modulation: Structural similarities to 5-HT1F agonists, such as 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, imply potential activity at serotonin receptors .

-

Enzyme Inhibition: The fluorobenzamide moiety may inhibit enzymes like monoamine oxidases (MAOs) or acetylcholinesterase, analogous to related benzamide derivatives .

In vitro assays reveal moderate binding affinity () for undisclosed CNS targets, with improved lipophilicity () compared to non-fluorinated analogs.

Pharmacokinetic and Pharmacodynamic Profile

The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the piperidine ring contributes to blood-brain barrier permeability. Key parameters include:

-

Absorption: High solubility in aqueous media () facilitates rapid absorption.

-

Half-Life: in rodent models, suggesting twice-daily dosing potential.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring forms inactive metabolites.

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | Fluorine Position | Target Affinity () | Log P |

|---|---|---|---|

| (R)-N-(piperidin-3-yl)benzamide | None | 450 ± 50 nM | 1.2 |

| 2,4,6-Trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide | 2,4,6 | 85 ± 10 nM | 2.1 |

The 2-fluoro substitution in (R)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride balances lipophilicity and target engagement, outperforming non-fluorinated analogs .

Future Directions

Priorities include:

-

Target Identification: High-throughput screening to elucidate primary molecular targets.

-

Formulation Optimization: Development of extended-release formulations to capitalize on its half-life.

-

Toxicology Studies: Chronic toxicity assessments in non-rodent species.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume